Cas no 473734-93-9 (3-Amino-2-hydroxybenzenesulfonamide)
3-Amino-2-hydroxybenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- 3-amino-2-hydroxybenzenesulfonamide
- Benzenesulfonamide, 3-amino-2-hydroxy- (9CI)
- 3-Amino-2-hydroxybenzenesulfonamide
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3-Amino-2-hydroxybenzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B406215-10mg |
3-Amino-2-hydroxybenzenesulfonamide |
473734-93-9 | 10mg |
$ 58.00 | 2023-04-18 | ||
| TRC | B406215-50mg |
3-Amino-2-hydroxybenzenesulfonamide |
473734-93-9 | 50mg |
$ 213.00 | 2023-04-18 | ||
| TRC | B406215-100mg |
3-Amino-2-hydroxybenzenesulfonamide |
473734-93-9 | 100mg |
$ 316.00 | 2023-04-18 |
3-Amino-2-hydroxybenzenesulfonamide Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 3-Amino-2-hydroxybenzenesulfonamide
Comprehensive Overview of 3-Amino-2-hydroxybenzenesulfonamide (CAS No. 473734-93-9): Properties, Applications, and Industry Insights
3-Amino-2-hydroxybenzenesulfonamide (CAS No. 473734-93-9) is a specialized sulfonamide derivative with a unique molecular structure combining an amino group and a hydroxy group on a benzene ring. This compound has garnered significant attention in pharmaceutical and chemical research due to its potential as a building block for drug development and its role in organic synthesis. The presence of both electron-donating and electron-withdrawing groups in its structure makes it a versatile intermediate for designing bioactive molecules.
In recent years, the demand for high-purity sulfonamide compounds like 3-Amino-2-hydroxybenzenesulfonamide has surged, driven by advancements in targeted drug delivery systems and precision medicine. Researchers are particularly interested in its potential applications as a scaffold for antimicrobial agents or enzyme inhibitors, aligning with global efforts to address antibiotic resistance. The compound's solubility profile and reactivity also make it valuable for material science applications, including the development of functional polymers.
The synthesis of CAS 473734-93-9 typically involves multi-step organic reactions, with careful control of reaction conditions to ensure optimal yield and purity. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are essential for characterizing this compound. Current industry trends emphasize green chemistry approaches in its production, responding to growing concerns about sustainable manufacturing and environmental impact.
From a commercial perspective, 3-Amino-2-hydroxybenzenesulfonamide is classified as a fine chemical with niche applications. Suppliers often highlight its batch-to-batch consistency and regulatory compliance as key selling points. The compound's stability under various storage conditions and compatibility with common solvents make it practical for laboratory use. Recent patents have explored its incorporation into novel therapeutic formulations, sparking interest from biotech startups and pharmaceutical innovators.
Quality control standards for 473734-93-9 typically require ≥98% purity for research-grade material, with some applications demanding even higher specifications. The compound's structure-activity relationships continue to be investigated through computational chemistry methods and in vitro testing. As the scientific community focuses more on personalized medicine and small molecule therapeutics, derivatives of 3-Amino-2-hydroxybenzenesulfonamide may play increasingly important roles in drug discovery pipelines.
Emerging research directions include exploring the compound's potential in cancer research and neurodegenerative disease studies, where its molecular framework could be modified to target specific biological pathways. The structure-property relationships of this sulfonamide derivative also make it interesting for medicinal chemistry applications, particularly in designing selective inhibitors. With proper handling and disposal procedures, 3-Amino-2-hydroxybenzenesulfonamide represents a valuable tool for advancing scientific innovation across multiple disciplines.
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